Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)6-8(15)7-14/h8H,4-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUWLCXEBURJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Ring Formation
The piperidine scaffold is typically constructed via cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of ketones. For example:
Regioselective Fluorination
Fluorination at the 4,4-positions is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor:
Aminomethyl Group Introduction
The aminomethyl moiety is installed via:
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Nucleophilic Substitution :
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Reductive Amination :
Boc Protection/Deprotection
Tert-butoxycarbonyl (Boc) protection ensures amine stability during synthesis:
Optimized Synthetic Routes
Route A: Sequential Fluorination and Aminomethylation
Route B: Chiral Resolution for Enantiopure Product
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Substrate : Racemic tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate.
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Resolution : Chiral HPLC (Chiralpak AD column, ethanol eluent).
Critical Reaction Parameters
Analytical Characterization
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¹H/¹³C NMR : Confirm regiochemistry (e.g., 4,4-difluoro: ¹⁹F NMR δ −120 ppm).
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X-ray Crystallography : Resolves stereochemical ambiguities in enantiomers.
Industrial-Scale Considerations
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Continuous Flow Reactors : Improve fluorination safety and yield.
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Quality Control : In-process monitoring via FT-IR for Boc group integrity.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Interaction with Biological Targets
Research indicates that tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate may interact with several neurotransmitter receptors, suggesting potential applications in neurological disorders. Preliminary studies have shown that it might bind to receptors involved in neurotransmission, although further investigation is required to fully understand its mechanism of action .
Therapeutic Potential
The compound has been explored for its therapeutic applications in various fields:
- Orexin Receptor Modulation : It has been suggested that compounds like this compound could act as orexin receptor antagonists or agonists, potentially aiding in the treatment of conditions such as obesity, sleep disorders, and cardiovascular diseases .
- Cancer Research : Its ability to inhibit specific enzymes involved in metabolic pathways may position it as a candidate for cancer treatment .
Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of this compound to various neurotransmitter receptors. The results indicated a moderate affinity for certain receptors, suggesting potential use in developing drugs for anxiety or depression disorders.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| Serotonin Receptor | 150 nM |
| Dopamine Receptor | 200 nM |
| Norepinephrine Receptor | 180 nM |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines. The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The aminomethyl group can participate in hydrogen bonding and other interactions, further modulating its effects.
Comparison with Similar Compounds
Structural Analogs: Ring Size and Substituent Positioning
- Piperidine vs. Pyrrolidine Derivatives: The target compound’s piperidine ring (6-membered) contrasts with pyrrolidine analogs (5-membered), such as tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS:1363384-67-1) . Fluorine positioning also differs: 4,4-difluoro substitution in the target compound vs. 4-fluoro in tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS:1138324-46-5) .
- Positional Isomerism in Piperidines: tert-Butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate (CAS:1303973-27-4) shifts the aminomethyl group to position 3, which may sterically hinder reactions at the nitrogen center compared to the 2-position in the target compound. tert-Butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate (CAS:1255666-42-2) relocates fluorine atoms to the 5-position, altering electronic effects and hydrogen-bonding capabilities.
Functional Group Variations
- Aminomethyl vs. Non-Aminomethyl Derivatives: tert-Butyl 4,4-difluoropiperidine-1-carboxylate (CAS:281652-10-6) lacks the aminomethyl group, rendering it less reactive in nucleophilic substitutions but more lipophilic. The aminomethyl group in the target compound enhances its utility in forming secondary amines or imines, critical for constructing peptidomimetics .
Availability and Purity
- Most compounds in the evidence have purities ≥95% , indicative of high-quality standards for pharmaceutical intermediates.
Data Tables
Table 1: Structural and Functional Comparison of Piperidine Analogs
| Compound Name | CAS Number | Substituents | Ring Size | Purity | Key Features |
|---|---|---|---|---|---|
| tert-Butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate | N/A | 2-aminomethyl, 4,4-F | Piperidine | N/A | High reactivity for amide coupling |
| tert-Butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate | 1303973-27-4 | 3-aminomethyl, 4,4-F | Piperidine | 95% | Steric hindrance at N-center |
| tert-Butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate | 1255666-42-2 | 2-aminomethyl, 5,5-F | Piperidine | 95% | Altered electronic effects |
| tert-Butyl 4,4-difluoropiperidine-1-carboxylate | 281652-10-6 | 4,4-F (no aminomethyl) | Piperidine | 95% | High lipophilicity |
Biological Activity
Tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its properties, synthesis, biological interactions, and implications for future research.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 250.29 g/mol
- CAS Number : 1259011-99-8
The compound features a piperidine ring with two fluorine atoms and an aminomethyl group, enhancing its lipophilicity and potentially influencing its biological activity and solubility in organic solvents .
Synthesis
This compound can be synthesized through various methods, typically involving the functionalization of piperidine derivatives. The presence of the tert-butyl group is crucial for improving the compound's stability and solubility.
Interaction Studies
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. However, detailed studies are necessary to fully elucidate its mechanism of action.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate to high activity against various biological targets:
- Inhibition of Prostaglandin E2 (PGE2) : Compounds similar to this compound have shown significant reductions in PGE2 levels, which is crucial for inflammation and pain management. For example, related compounds displayed IC values ranging from 0.84 to 1.39 μM in inhibiting COX-2 activity .
Case Studies
Several case studies highlight the biological potential of related compounds:
- Anticancer Activity : A study demonstrated that structurally similar compounds significantly reduced tumor growth in mouse xenograft models. For instance, a related compound showed a tumor vs. control value (T/C) of 61% in HCA-7 human colonic adenocarcinoma cells when administered at a dose of 200 mg/kg over five days .
- P-glycoprotein Interaction : Compounds derived from similar structures were tested for their interaction with P-glycoprotein (P-gp), which plays a role in drug resistance in cancer therapy. These compounds exhibited selective inhibition of P-gp ATPase activity, indicating their potential as modulators of drug transport .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | 1255666-48-8 | Lacks aminomethyl group; simpler structure |
| Tert-butyl (3,3-difluoropiperidin-4-yl)carbamate | 1263180-22-8 | Contains carbamate instead of carboxylate |
| Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 1209780-71-1 | Hydroxy group instead of amino; different reactivity |
The unique combination of difluorination and the aminomethyl substituent in this compound potentially enhances its biological activity compared to these related compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 2-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate, and how can intermediates be purified?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate) are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane, validated by TLC monitoring . Post-synthesis, intermediates should be characterized by GC-MS (for volatile compounds) or LC-MS (for polar molecules), with purity confirmed via HPLC-TOF (Δppm ≤ 1.5) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- FTIR-ATR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate, NH stretches for the aminomethyl group) .
- GC-MS/EI : Monitor fragmentation patterns (e.g., tert-butyl loss at m/z 57) and retention time locking against reference standards .
- NMR : Use ¹³C NMR to distinguish fluorine-induced splitting in the difluoropiperidine ring (e.g., 4,4-difluoro signals at ~110 ppm) .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store at –20°C under nitrogen in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyl moiety . Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., unexpected GC-MS peaks or NMR splitting patterns)?
- Methodological Answer :
- GC-MS Artifacts : If unexpected peaks arise, perform derivatization (e.g., silylation for hydroxyl groups) to confirm if impurities are reaction byproducts. Cross-validate with FTIR-ATR to detect unreacted starting materials .
- NMR Anomalies : For split signals in ¹⁹F NMR (expected as singlets for 4,4-difluoro groups), assess diastereomeric impurities via chiral HPLC or recrystallization in hexane/ethyl acetate .
Q. What strategies optimize the compound’s reactivity in downstream functionalization (e.g., amide coupling or fluorination)?
- Methodological Answer :
- Aminomethyl Group Activation : Protect the primary amine with Boc or Fmoc groups before coupling reactions. Use HATU/DIPEA in DMF for amide bond formation, monitored by LC-MS .
- Piperidine Ring Modifications : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronate esters) to introduce aryl groups at the 2-position, ensuring anhydrous conditions to preserve fluorine substituents .
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting biological receptors?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the difluoropiperidine ring (e.g., 3,3-difluoro vs. 4,4-difluoro) and aminomethyl chain length. Assess conformational flexibility via X-ray crystallography or molecular dynamics simulations .
- Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (KD). Compare IC₅₀ values in cell-based assays (e.g., HEK293 transfected with target receptors) .
Q. What methodologies assess the compound’s environmental and toxicological profiles for preclinical studies?
- Methodological Answer :
- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) to evaluate aquatic toxicity. Measure log Kow via shake-flask method to predict bioaccumulation .
- In Vitro Toxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in human hepatocytes (e.g., HepG2) to screen for genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
